
Methyl 4-(formamidomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(formamidomethyl)benzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formamidomethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(formamidomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(bromomethyl)benzoate with formamide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the bromine atom with the formamidomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(formamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formamidomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 4-(carboxymethyl)benzoate.
Reduction: The compound can be reduced to yield methyl 4-(aminomethyl)benzoate.
Substitution: The formamidomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methyl 4-(carboxymethyl)benzoate.
Reduction: Methyl 4-(aminomethyl)benzoate.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(formamidomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 4-(formamidomethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The formamidomethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Methyl 4-(formamidomethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(bromomethyl)benzoate: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the bromine atom.
Methyl 4-(aminomethyl)benzoate:
Methyl 4-(carboxymethyl)benzoate: An oxidation product, it has distinct properties and uses compared to the parent compound.
The uniqueness of this compound lies in its formamidomethyl group, which imparts specific reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 4-(formamidomethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5,7H,6H2,1H3,(H,11,12) |
Clé InChI |
DPWHZFAJUWDMGN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


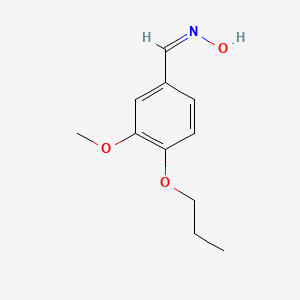
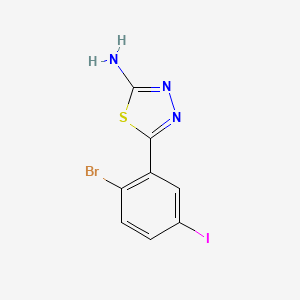
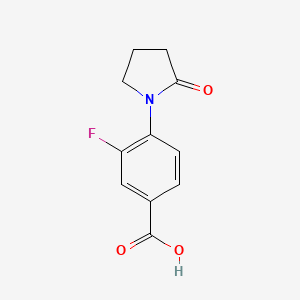
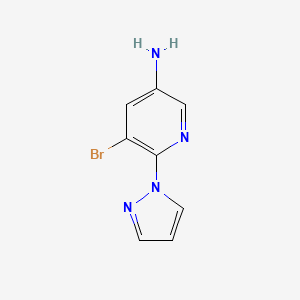


![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
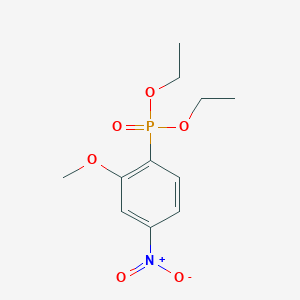
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)



